molecular formula C3H9IS B124971 Trimethylsulfonium iodide CAS No. 2181-42-2

Trimethylsulfonium iodide

Cat. No. B124971
M. Wt: 204.08 g/mol
InChI Key: VFJYIHQDILEQNR-UHFFFAOYSA-M
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Patent
US06852731B2

Procedure details

Trimethylsulfonium iodide (20.4 g) and 3-furaldehyde (8.65 mL) are added to potassium hydroxide (11.2 g) and H2O (0.45 mL) in acetonitrile (150 mL). The reaction mixture is heated to 60° C. for 2.5 h. The reaction mixture is allowed to cool to room temperature. The precipitate is filtered off, and the filtrate is concentrated in vacuo. The resulting crude epoxide (10.747 g) is dissolved in methanol (50 mL) and added to a 2.0 M solution of methylamine in methanol (100 mL). The reaction mixture is stirred at room temperature for 3 d and then heated to reflux for 30 min. The reaction mixture is allowed to cool to room temperature and is concentrated in vacuo. The resulting brown oil was purified via column chromatography (CHCl3/methanol, 95/5, 90/10; CHCl3/methanol/NH4OH, 90/10/1) to yield 2.703 g (19%) of the title compound as a yellow oil.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
8.65 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
19%

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][S+](C)C.[O:6]1[CH:10]=[CH:9][C:8]([CH:11]=[O:12])=[CH:7]1.[OH-].[K+].O.[C:16](#[N:18])C>>[O:6]1[CH:10]=[CH:9][C:8]([CH:11]([OH:12])[CH2:2][NH:18][CH3:16])=[CH:7]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
[I-].C[S+](C)C
Name
Quantity
8.65 mL
Type
reactant
Smiles
O1C=C(C=C1)C=O
Name
Quantity
11.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.45 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude epoxide (10.747 g) is dissolved in methanol (50 mL)
ADDITION
Type
ADDITION
Details
added to a 2.0 M solution of methylamine in methanol (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was purified via column chromatography (CHCl3/methanol, 95/5, 90/10; CHCl3/methanol/NH4OH, 90/10/1)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
O1C=C(C=C1)C(CNC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.703 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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